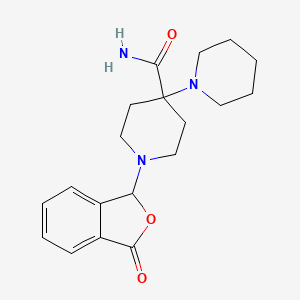![molecular formula C26H23ClN2O3S B11077966 N-(4-chlorophenyl)-2-{[1-(2,2-diphenylethyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}acetamide](/img/structure/B11077966.png)
N-(4-chlorophenyl)-2-{[1-(2,2-diphenylethyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-{[1-(2,2-diphenylethyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}acetamide is a complex organic compound that features a chlorophenyl group, a diphenylethyl moiety, and a pyrrolidinyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[1-(2,2-diphenylethyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials might include 4-chloroaniline, diphenylethylamine, and pyrrolidine derivatives. The synthesis could involve:
Nucleophilic substitution: reactions to introduce the chlorophenyl group.
Amide bond formation: to link the pyrrolidinyl ring with the acetamide group.
Thioether formation: to attach the sulfanyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to speed up the reactions.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to ensure optimal reaction conditions.
化学反应分析
Types of Reactions
N-(4-chlorophenyl)-2-{[1-(2,2-diphenylethyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidinyl ring can be reduced to alcohols.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
Sulfoxides and sulfones: from oxidation.
Alcohols: from reduction.
Substituted aromatic compounds: from electrophilic aromatic substitution.
科学研究应用
Medicinal Chemistry: As a lead compound for developing new drugs.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: As a building block for designing new materials with specific properties.
作用机制
The mechanism of action of N-(4-chlorophenyl)-2-{[1-(2,2-diphenylethyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Binding to active sites: of enzymes.
Interacting with receptor proteins: to alter signal transduction pathways.
相似化合物的比较
Similar Compounds
N-(4-chlorophenyl)-2-{[1-(2,2-diphenylethyl)-2,5-dioxo-3-pyrrolidinyl]acetamide: Lacks the sulfanyl group.
N-(4-chlorophenyl)-2-{[1-(2,2-diphenylethyl)-2,5-dioxo-3-pyrrolidinyl]thioacetamide: Contains a thioacetamide group instead of an acetamide group.
Uniqueness
The presence of the sulfanyl group in N-(4-chlorophenyl)-2-{[1-(2,2-diphenylethyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}acetamide might confer unique chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C26H23ClN2O3S |
|---|---|
分子量 |
479.0 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-[1-(2,2-diphenylethyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H23ClN2O3S/c27-20-11-13-21(14-12-20)28-24(30)17-33-23-15-25(31)29(26(23)32)16-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,22-23H,15-17H2,(H,28,30) |
InChI 键 |
IHENIVMXTWMAPE-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)N(C1=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-N-(2-fluorophenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11077887.png)
![tetraethyl 2,2'-{(2E,4E)-pentane-2,4-diylidenebis[(2E)hydrazin-1-yl-2-ylidene(aminomethylylidene)]}dipropanedioate](/img/structure/B11077891.png)
![N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-3-carboxamide](/img/structure/B11077894.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11077900.png)
![1,5-dimethyl-4-{[(2Z)-3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11077902.png)
![3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11077912.png)

![(5E)-5-[4-(benzyloxy)benzylidene]-1-(4-fluorobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11077929.png)
![N-(3-methylphenyl)-2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11077932.png)
![3-(3-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11077937.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11077944.png)
![12-[3-bromo-4-(dimethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11077952.png)
![N-(2,6-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11077956.png)
![[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B11077960.png)
